molecular formula C14H13N7O3S2 B2749106 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034547-99-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2749106
CAS RN: 2034547-99-2
M. Wt: 391.42
InChI Key: PGXQHXFCIJZAGH-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H13N7O3S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The synthesis and characterization of novel triazolo [4,3-a]pyrazine derivatives have been investigated . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. Notably, some derivatives demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Compound 2e, in particular, exhibited superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these derivatives was also explored .

Anticancer Potential

While specific studies on this compound’s anticancer properties are scarce, its nitrogen-containing heterocyclic structure suggests potential in cancer research. Triazolo [4,3-a]pyrazine derivatives have been investigated in other contexts, and their structural features may contribute to antiproliferative effects .

Mechanism of Action

Target of Action

Similar compounds have shown significant antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, it is possible that this compound may also target bacterial cells.

Mode of Action

Similar compounds have been found to exhibit antibacterial activities

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death or growth inhibition.

Result of Action

Similar compounds have shown antibacterial activities , suggesting that the compound may lead to bacterial death or growth inhibition at the molecular and cellular levels.

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3S2/c1-2-24-14-13-18-17-11(21(13)7-6-15-14)8-16-26(22,23)10-5-3-4-9-12(10)20-25-19-9/h3-7,16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQHXFCIJZAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.